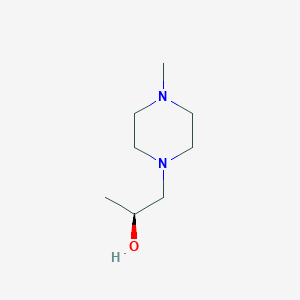

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAFNJDUSMKKHJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286814 | |

| Record name | (αS)-α,4-Dimethyl-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187307-98-7 | |

| Record name | (αS)-α,4-Dimethyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187307-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α,4-Dimethyl-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 1 4 Methylpiperazin 1 Yl Propan 2 Ol

Enantiomeric Resolution Techniques

When a stereoselective synthesis is not feasible, the target enantiomer can be isolated from a racemic mixture of (±)-1-(4-methylpiperazin-1-yl)propan-2-ol. This separation is known as chiral resolution. wikipedia.org

The most common method is diastereomeric salt formation. researchgate.netwikipedia.org The racemic amino alcohol contains a basic piperazine (B1678402) nitrogen that can react with a chiral acid to form a pair of diastereomeric salts.

Racemic Alcohol + Chiral Acid → Diastereomeric Salt Mixture (±)-1-(4-methylpiperazin-1-yl)propan-2-ol + (R,R)-Tartaric Acid → [(S)-Alcohol·(R,R)-Tartrate] + [(R)-Alcohol·(R,R)-Tartrate]

These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. nih.govpharmtech.com Through a process of fractional crystallization, one diastereomer will precipitate from the solution while the other remains dissolved. The less soluble salt is isolated by filtration. After separation, the chiral acid is removed by treatment with a base, yielding the enantiomerically pure (S)-alcohol. Common resolving agents include enantiomerically pure tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orgnih.gov The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nih.govucl.ac.uk

Alternatively, chiral chromatography can be employed. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, allowing for their separation. nih.gov

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

Classical resolution via diastereomeric salt formation is a well-established and widely used technique for separating enantiomers of racemic mixtures. nih.govrsc.org This method involves the reaction of a racemic base, such as 1-(4-methylpiperazin-1-yl)propan-2-ol (B2464929), with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orgwikipedia.org

The basic nitrogen atoms in the piperazine ring of the target molecule can form salts with chiral resolving agents. Commonly used chiral acids for resolving amino alcohols include tartaric acid, mandelic acid, and their derivatives. nih.govrsc.org The choice of resolving agent and solvent system is crucial and often determined empirically to achieve efficient separation. wikipedia.orggavinpublishers.com Once the less soluble diastereomeric salt is isolated, the desired enantiomer can be liberated by treatment with a base.

The general process can be summarized as follows:

Reaction of the racemic 1-(4-methylpiperazin-1-yl)propan-2-ol with an enantiomerically pure chiral acid in a suitable solvent.

Selective precipitation of the less soluble diastereomeric salt.

Filtration and purification of the precipitated salt.

Liberation of the enantiomerically enriched (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol from the salt.

Interactive Data Table: Hypothetical Screening for Classical Resolution Users can filter by Resolving Agent and Solvent to see potential outcomes.

| Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |

| (R,R)-Tartaric Acid | Methanol | 45 | 85 |

| (R,R)-Tartaric Acid | Ethanol | 42 | 90 |

| (R,R)-Tartaric Acid | Isopropanol | 38 | 92 |

| (S,S)-Dibenzoyltartaric Acid | Acetone | 40 | 95 |

| (S,S)-Dibenzoyltartaric Acid | Ethyl Acetate | 35 | 97 |

| (R)-Mandelic Acid | Water/Ethanol | 30 | 88 |

| (R)-Mandelic Acid | Toluene | 25 | 80 |

Note: This table is for illustrative purposes and based on general principles of diastereomeric salt resolution.

Kinetic Resolution Strategies

Kinetic resolution is another powerful method for obtaining enantiomerically pure compounds. This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. mdpi.com For the synthesis of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, enzymatic kinetic resolution is a particularly attractive strategy.

Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic alcohols. nih.govnih.gov In a typical procedure, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will preferentially acylate one enantiomer at a much faster rate than the other. For instance, a lipase might selectively acylate the (R)-enantiomer of 1-(4-methylpiperazin-1-yl)propan-2-ol, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated based on their different chemical properties.

The success of enzymatic kinetic resolution depends on several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.govmdpi.com A screening of various lipases is often the first step to identify an enzyme with high activity and enantioselectivity for the target substrate.

The following interactive table presents a hypothetical screening of different lipases for the kinetic resolution of racemic 1-(4-methylpiperazin-1-yl)propan-2-ol.

Interactive Data Table: Hypothetical Lipase Screening for Kinetic Resolution Users can filter by Lipase and Acyl Donor to view potential conversion and enantioselectivity.

| Lipase Source | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of (S)-alcohol (%) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | 48 | >99 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | 45 | 98 |

| Rhizomucor miehei Lipase (RML) | Vinyl Acetate | 40 | 92 |

| Candida rugosa Lipase (CRL) | Ethyl Acetate | 35 | 85 |

| Thermomyces lanuginosus Lipase (TLL) | Vinyl Acetate | 49 | 97 |

Note: This table is for illustrative purposes and based on general principles of enzymatic kinetic resolution of secondary alcohols.

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to create more sustainable and environmentally benign processes. rsc.orggoogle.com In the context of synthesizing (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, several green chemistry principles can be applied.

The use of biocatalysis, as described in the kinetic resolution strategy, is a prime example of green chemistry. nih.govnih.gov Enzymes operate under mild conditions (physiological pH and temperature) in aqueous or benign organic solvents, reducing the need for harsh reagents and extreme temperatures and pressures. rsc.org This leads to lower energy consumption and waste generation. Furthermore, enzymes are highly selective, which can minimize the formation of byproducts and simplify purification processes.

Other green chemistry considerations in the synthesis of this compound could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents.

Catalysis: Employing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

The optimization of a synthetic process, such as the co-production of piperazine and its N-monoalkyl derivatives, can also align with green chemistry principles by improving efficiency and reducing waste streams. researchgate.net While specific green chemistry-focused optimizations for the synthesis of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol are not detailed in the literature, the application of these general principles is a key consideration in modern process development.

Stereochemical Aspects and Conformational Analysis of 2s 1 4 Methylpiperazin 1 Yl Propan 2 Ol

Absolute Configuration Determination and Verification

The designation "(2S)" in (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol specifies the absolute configuration at the stereogenic center, which is the carbon atom at the 2-position of the propan-2-ol moiety. This configuration is determined by the spatial arrangement of the four different groups attached to this chiral carbon: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a (4-methylpiperazin-1-yl)methyl group (-CH2-N(C4H8N-CH3)).

The absolute configuration is typically determined experimentally using techniques such as X-ray crystallography of a single crystal of the compound or a suitable crystalline derivative. This method provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Another powerful technique is the use of chiroptical methods like circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The experimental CD spectrum can be compared with theoretical spectra calculated for the (S) and (R) enantiomers to assign the absolute configuration.

In the absence of direct crystallographic data for this specific compound, the absolute configuration is often established during its synthesis from a chiral precursor with a known absolute configuration. For instance, stereoselective synthetic routes starting from (S)-propylene oxide or (S)-alaninol can yield (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, preserving the stereochemistry at the chiral center. rsc.orgelsevierpure.com Verification of the enantiomeric purity and confirmation of the absolute configuration can be achieved through chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR spectroscopy.

Conformational Preferences and Dynamics in Solution and Solid State

Piperazine (B1678402) Ring Conformation: The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.orgacs.org In this conformation, the substituents on the nitrogen and carbon atoms can be either in axial or equatorial positions. For N-substituted piperazines, there is a rapid inversion of the ring and the nitrogen atoms at room temperature. The 1-methyl group on the piperazine nitrogen (N4) will have a preference for the equatorial position to reduce steric interactions. Similarly, the propan-2-ol side chain at the N1 position is also expected to favor an equatorial orientation.

Side Chain Conformation: The propan-2-ol side chain has several rotatable bonds, leading to a variety of possible conformations. The relative orientation of the hydroxyl group and the piperazine ring is of particular interest. In solution, the molecule will exist as a dynamic equilibrium of different conformers. NMR spectroscopy, particularly the use of Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants, can provide valuable information about the predominant solution-state conformations. beilstein-journals.orgresearchgate.net

In the solid state, the molecule will adopt a single, low-energy conformation that allows for efficient crystal packing. This conformation is often stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the piperazine ring.

Intramolecular Interactions and Chirality Transfer Mechanisms

Intramolecular interactions play a crucial role in stabilizing specific conformations of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol. The most significant of these is the potential for intramolecular hydrogen bonding. acs.orgacs.orgarxiv.orgpsu.edursc.org

An intramolecular hydrogen bond can form between the hydroxyl group (-OH) of the propan-2-ol side chain, acting as a hydrogen bond donor, and one of the nitrogen atoms of the piperazine ring, acting as a hydrogen bond acceptor. The formation of a five, six, or seven-membered ring through hydrogen bonding is possible, depending on the flexibility of the side chain. Computational studies and spectroscopic techniques like infrared (IR) spectroscopy can be used to investigate the presence and strength of such interactions. The presence of an intramolecular hydrogen bond would significantly restrict the conformational freedom of the molecule, favoring a more folded conformation.

Chirality transfer refers to the influence of the stereogenic center at C2 of the propan-2-ol moiety on the conformational preferences of the achiral piperazine ring. The (S) configuration at the chiral center can lead to a preferred puckering of the piperazine ring and a specific orientation of the N-methyl group to minimize steric hindrance with the side chain. This diastereomeric relationship can be studied using computational modeling and advanced NMR techniques.

Influence of Substituent Effects on Stereoselectivity and Conformation

The nature of the substituents on both the piperazine ring and the propan-2-ol side chain can significantly impact the stereoselectivity of reactions involving the molecule and its conformational equilibrium.

In the context of its synthesis, the stereochemistry of the final product is dictated by the synthetic route. Stereoselective syntheses aim to control the formation of the desired stereoisomer. elsevierpure.comnih.gov The choice of chiral catalysts or starting materials with a defined stereochemistry is crucial in achieving high enantiomeric excess. rsc.orgacs.orgnih.govacs.org

Applications in Asymmetric Catalysis and Organic Synthesis

Role as Chiral Ligand in Transition Metal Catalysis

The ability of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol to act as a bidentate or potentially tridentate ligand allows for the formation of stable chiral metal complexes. These complexes can, in turn, serve as catalysts for a variety of enantioselective reactions. The piperazine (B1678402) ring, with its two nitrogen atoms, offers additional coordination possibilities and can influence the electronic and steric properties of the resulting catalyst. biointerfaceresearch.comrsc.org

The synthesis of chiral metal complexes with (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol would typically involve the reaction of the chiral amino alcohol with a suitable metal precursor, such as a metal halide or acetate. For instance, palladium(II) complexes, which are widely used in cross-coupling reactions, could be prepared by reacting the ligand with a palladium(II) salt. rsc.org The resulting complex would likely feature the amino alcohol coordinating to the metal center through the nitrogen of the piperazine ring and the oxygen of the hydroxyl group, forming a stable chelate ring.

The synthesis of such complexes is often straightforward, proceeding under mild conditions. The characterization of these complexes would rely on standard analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their precise three-dimensional structure.

Table 1: Illustrative Examples of Potential Chiral Metal Complexes

| Metal Precursor | Ligand | Potential Complex Structure |

| Pd(OAc)₂ | (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol | [Pd(OAc)((2S)-1-(4-methylpiperazin-1-yl)propan-2-ol)] |

| RuCl₂(PPh₃)₃ | (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol | [RuCl₂((2S)-1-(4-methylpiperazin-1-yl)propan-2-ol)(PPh₃)] |

| [Rh(cod)Cl]₂ | (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol | [Rh(cod)((2S)-1-(4-methylpiperazin-1-yl)propan-2-ol)]Cl |

This table is illustrative and shows potential complex structures that could be formed.

Chiral metal complexes derived from amino alcohols are known to catalyze a wide range of enantioselective transformations. A ruthenium complex of a piperazine-containing amino alcohol has been shown to be effective in the asymmetric transfer hydrogenation of α-amino ketones, affording chiral 1,2-amino alcohols with high enantioselectivity. acs.org By analogy, a ruthenium complex of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol could be a highly effective catalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.

Other potential applications include enantioselective additions of organometallic reagents to aldehydes and enantioselective carbon-carbon bond-forming reactions. The steric and electronic environment created by the chiral ligand around the metal center would control the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer of the product.

Table 2: Hypothetical Results for Enantioselective Reduction of Acetophenone

| Catalyst (Metal-Ligand) | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| [RuCl₂((2S)-L)(PPh₃)] | i-PrOH | 40 | >99 | 95 (S) |

| [Rh(cod)((2S)-L)]Cl | CH₂Cl₂ | 25 | 98 | 92 (R) |

| [Ir(cod)((2S)-L)]Cl | THF | 25 | >99 | 97 (R) |

L = (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol. This table presents hypothetical data based on typical results for similar catalytic systems.

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For a transition metal-catalyzed reaction involving a chiral ligand like (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, the catalytic cycle would typically involve coordination of the substrate to the chiral metal complex, the key stereochemistry-determining step (e.g., migratory insertion or reductive elimination), and subsequent release of the product.

Mechanistic studies would involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, as well as computational modeling. These studies would aim to identify the active catalytic species, elucidate the role of the ligand in the enantioselective step, and understand the factors that influence the catalyst's activity and selectivity.

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

In addition to its role as a chiral ligand, (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol has the potential to be used as a chiral auxiliary. In this approach, the chiral molecule is covalently attached to a prochiral substrate. The stereocenter on the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a specific configuration. After the reaction, the auxiliary can be cleaved and recycled.

Diastereoselective addition reactions to carbon-carbon and carbon-heteroatom double bonds are fundamental transformations in organic synthesis. By attaching (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol to an α,β-unsaturated carbonyl compound, for example, to form a chiral enoate, the auxiliary can control the direction of nucleophilic attack. The bulky piperazine group and the stereochemistry of the propan-2-ol backbone would shield one face of the double bond, forcing the incoming nucleophile to add to the opposite face. This would result in the formation of one diastereomer in excess.

Similarly, in diastereoselective substitution reactions, the chiral auxiliary can control the stereochemical outcome at a developing stereocenter. For instance, the enolate derived from an ester or amide of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol could undergo diastereoselective alkylation. The chiral environment created by the auxiliary would direct the approach of the electrophile, leading to the preferential formation of one diastereomer.

Table 3: Illustrative Data for Diastereoselective Alkylation

| Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| Chiral Ester of Propanoic Acid | Benzyl bromide | LDA | 95:5 |

| Chiral Amide of Propanoic Acid | Methyl iodide | NaHMDS | 92:8 |

The chiral auxiliary is (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol. This table is illustrative of typical results for diastereoselective alkylations using chiral auxiliaries.

Auxiliary Cleavage and Recycling Strategies

A thorough search of chemical literature and process chemistry documentation did not yield specific examples of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol being employed as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. A critical aspect of their use is the ability to be cleanly removed (cleaved) from the product and ideally recovered for reuse to ensure economic viability. synthinkchemicals.comsynzeal.com

General strategies for the cleavage of N-based auxiliaries often involve hydrolysis under acidic or basic conditions, or reductive cleavage. However, without documented use of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol in this capacity, there are no established, specific protocols for its cleavage or recycling strategies to report.

Building Block and Intermediate in the Synthesis of Complex Chiral Molecules

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol is recognized as a chiral building block, a molecule that contains one or more chiral centers and can be used as a starting material for the synthesis of more complex, stereochemically defined structures. nih.govchemscene.com Its utility lies in the pre-defined (S)-stereocenter at the 2-position of the propanol (B110389) backbone, combined with the reactive sites of the hydroxyl group and the tertiary amine of the piperazine ring.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govopenmedicinalchemistryjournal.commdpi.com Chiral building blocks are often used to construct these complex scaffolds. While the structure of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, containing a piperazine ring, makes it a theoretical precursor for more elaborate heterocyclic systems, no specific studies detailing its use for the construction of other nitrogen-containing heterocycles were identified. Research in this area often focuses on other piperazine derivatives for building complex molecules. amazonaws.comnih.gov

Scaffold for Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. The structure of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, with its distinct functional groups (secondary alcohol, tertiary amines), could potentially serve as a scaffold in such reactions. However, a review of the literature did not provide any specific instances or research findings where this compound has been utilized as a scaffold in documented multi-component or cascade reactions.

Synthesis of Chiral Drug Intermediates and Advanced Precursors

The most plausible application for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol is as an intermediate in the synthesis of chiral pharmaceuticals. The synthesis of chiral drugs often relies on the use of enantiomerically pure building blocks to ensure the final active pharmaceutical ingredient (API) has the correct stereochemistry. nih.gov

The structural motif of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol is related to the side chain of several important drugs. For instance, the N-methylpiperazine moiety is a key component of the fluoroquinolone antibiotic Levofloxacin. The structure of Levofloxacin features a chiral (S)-methyl group on the core ring structure, and its synthesis requires chiral precursors. Impurities related to Levofloxacin, such as "Levofloxacin EP Impurity C," also contain the N-methylpiperazine group. synthinkchemicals.comsynzeal.comchemicea.compharmaceresearch.comacanthusresearch.com This suggests that building blocks like (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol are logical precursors for synthesizing the side chains of such drugs or for preparing analytical standards of their impurities.

While direct, published synthetic routes starting from this specific compound to a final drug product were not found in the search, its availability as a chiral intermediate points towards its application in pharmaceutical process research and development. Below is a table of potential chiral drug intermediates whose synthesis could theoretically involve this or structurally similar building blocks.

Table 1: Potential Applications as a Chiral Building Block

| Target Moiety / Drug Class | Potential Role of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol |

|---|---|

| Fluoroquinolone Antibiotics (e.g., Levofloxacin) | Precursor for the N-methylpiperazine side chain. |

| Serotonin Receptor Agonists | Building block for arylpiperazine derivatives with chiral linkers. nih.gov |

It must be emphasized that this table represents potential, logical applications based on structural analysis rather than documented synthetic transformations found in the literature for this specific compound.

Derivatization and Functionalization of the 2s 1 4 Methylpiperazin 1 Yl Propan 2 Ol Core

Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group in (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol is a prime site for chemical modifications such as etherification and esterification. These reactions can significantly alter the steric and electronic properties of the molecule.

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. While specific examples for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol are not extensively documented in publicly available literature, the general principles of this reaction are well-established. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex functional moieties.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a broad range of functional groups, influencing the compound's polarity, lipophilicity, and potential for hydrogen bonding.

| Reaction Type | Reagents and Conditions (General) | Potential Product Class |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | (2S)-1-(4-methylpiperazin-1-yl)-2-(alkoxy)propane |

| Esterification | Carboxylic acid (R-COOH) and acid catalyst, or Acyl chloride (R-COCl) and base | (2S)-1-(4-methylpiperazin-1-yl)propan-2-yl ester |

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol contains two nitrogen atoms that can be functionalized: the tertiary amine at the 4-position and the secondary amine at the 1-position. The reactivity of these nitrogens allows for a variety of modifications.

Quaternization: The tertiary nitrogen atom can undergo quaternization by reacting with an alkyl halide, resulting in the formation of a quaternary ammonium salt. This modification introduces a permanent positive charge, which can dramatically alter the solubility and biological activity of the compound.

| Modification | Reagent Type | Product Feature |

| N-Acylation | Acyl chloride or anhydride | Introduction of an acyl group |

| N-Sulfonylation | Sulfonyl chloride | Introduction of a sulfonyl group |

| N-Alkylation | Alkyl halide | Introduction of an alkyl group |

| N-Arylation | Aryl halide with catalyst | Introduction of an aryl group |

Introduction of Additional Chiral Centers or Functional Moieties

The existing chiral center in (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol can be used to direct the stereoselective introduction of new chiral centers. This can be achieved through diastereoselective reactions where the stereochemistry of the starting material influences the stereochemical outcome of the reaction. For instance, reactions at the hydroxyl group or the piperazine nitrogen with chiral reagents can lead to the formation of diastereomers.

Furthermore, the functional groups on the molecule can serve as handles for the introduction of other functional moieties. For example, the hydroxyl group could be oxidized to a ketone, which could then undergo a variety of reactions to introduce new functionalities and potential chiral centers.

Structure-Property Relationship (SPR) Studies for Chemical Applications

For example, in the context of materials science or catalysis, modifications to the piperazine ring could influence the compound's coordination properties with metal ions. Similarly, altering the substituent at the hydroxyl group could affect its solubility in different solvents or its performance as a chiral ligand in asymmetric synthesis. While comprehensive SPR studies specifically for derivatives of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol are not widely published, the principles of SPR are fundamental to the rational design of new molecules with desired functionalities. The versatile basic structure of piperazine and its derivatives allows for modifications that can enhance properties like water solubility and target affinity. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography Studies of Solvates and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, this technique would provide invaluable information about its molecular conformation, as well as the structures of any solvates or co-crystals it may form.

A detailed crystallographic study would elucidate the crystal packing arrangement, revealing how individual molecules of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol are organized in the crystal lattice. A key feature of this analysis would be the identification and characterization of intermolecular interactions, particularly hydrogen bonding. The hydroxyl group and the nitrogen atoms of the piperazine (B1678402) ring are potential hydrogen bond donors and acceptors, respectively. Understanding the hydrogen bonding network is essential as it governs the physical properties of the solid, such as melting point and solubility.

As of now, there are no published reports detailing the crystal structure or hydrogen bonding networks for this specific compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. A comprehensive polymorphic screen of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol would involve crystallization under a variety of conditions (e.g., different solvents, temperatures, and pressures) to identify any existing polymorphic forms. Each form would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Currently, there is no available literature on the polymorphism or different solid-state forms of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For a chiral molecule like (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, advanced NMR techniques are critical for confirming its stereochemical configuration. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used to assign all proton and carbon signals. To confirm the absolute stereochemistry, chiral derivatizing agents or chiral solvating agents could be employed to induce diastereomeric differentiation, leading to separable signals in the NMR spectrum for the different enantiomers.

While standard ¹H and ¹³C NMR data may exist in proprietary databases, detailed studies on stereochemical elucidation using advanced NMR techniques for this compound have not been published.

Vibrational Spectroscopy (IR, Raman) for Structural Features

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify functional groups and probe molecular structure. The IR and Raman spectra of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol would be expected to show characteristic bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and vibrations associated with the piperazine ring. Analysis of the fingerprint region (below 1500 cm⁻¹) could provide more detailed structural information.

Experimental IR and Raman spectra for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol are not currently available in public scientific databases.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are essential for studying chiral molecules. Circular dichroism (CD) measures the differential absorption of left and right circularly polarized light, while optical rotatory dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. For (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, CD and ORD spectroscopy would provide information about its absolute configuration and conformation in solution. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the stereochemistry of the chiral center.

There are no published circular dichroism or optical rotatory dispersion data for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry of a compound. For (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. These calculations would also help in understanding the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Such studies would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. The results would allow for the calculation of various molecular properties, such as dipole moment, polarizability, and electrostatic potential maps, which are crucial for understanding how the molecule interacts with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, which has several rotatable bonds, MD simulations can reveal its preferred conformations in different environments (e.g., in a vacuum or in a solvent). By simulating the movement of atoms over a period, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing the molecule in a simulated box with other molecules (either of the same kind or a solvent), it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. For this compound, the hydroxyl group and the nitrogen atoms of the piperazine (B1678402) ring are potential sites for hydrogen bonding, which would significantly influence its bulk properties.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are also used to predict the spectroscopic signatures of a molecule. Theoretical calculations can simulate vibrational spectra (Infrared and Raman), which arise from the vibrations of chemical bonds. By calculating the vibrational frequencies, it is possible to assign the peaks in an experimental spectrum to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule.

Theoretical chemistry can also be used to explore potential reaction pathways. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions. This would be useful in understanding the chemical stability and reactivity of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol.

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping in Solid State

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting Hirshfeld surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.

For (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, this analysis would reveal the nature and extent of hydrogen bonds, van der Waals forces, and other close contacts that govern the packing of the molecules in a crystal. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

Analytical Methodologies for Enantiopure 2s 1 4 Methylpiperazin 1 Yl Propan 2 Ol

Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Purity Assessment

The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the cornerstone for assessing the enantiomeric purity of compounds like (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of chiral compounds. nih.gov The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of racemic compounds. nih.gov For piperazine (B1678402) derivatives, reversed-phase HPLC methods are often employed. nih.gov The mobile phase composition, typically a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best resolution. nih.gov

Gas Chromatography (GC) with a chiral stationary phase can also be utilized for enantiomeric purity assessment, particularly for volatile compounds. The selection of the appropriate chiral column is crucial for effective separation. gcms.cz

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. chromatographyonline.com The principles of chiral separation in SFC are similar to HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase.

To illustrate the application of these techniques, the following table summarizes typical chiral separation conditions that could be adapted for the analysis of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, based on methodologies for similar compounds.

Table 1: Illustrative Chiral Chromatographic Conditions for Piperazine Derivatives

| Parameter | HPLC | GC | SFC |

|---|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) | Cyclodextrin derivatives | Polysaccharide-based |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with additives | Helium or Hydrogen | Supercritical CO2 with alcohol modifier (e.g., Methanol, Ethanol) |

| Detection | UV/Vis, Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV/Vis, MS |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min | 2 - 5 mL/min |

| Temperature | Ambient to 40°C | 50 - 250°C (gradient) | 30 - 50°C |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for the analysis of complex mixtures and the confirmation of compound identity.

For (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, LC-MS/MS (tandem mass spectrometry) is particularly valuable. In this technique, the parent molecule is first ionized, typically via electrospray ionization (ESI), to form a protonated molecule [M+H]+. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. uab.edu The fragmentation pattern serves as a molecular fingerprint, confirming the structure of the compound. chemguide.co.uk

The fragmentation of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol would be expected to follow predictable pathways for amines and alcohols. Alpha-cleavage adjacent to the nitrogen atoms in the piperazine ring and the oxygen of the hydroxyl group are likely fragmentation routes. libretexts.org The high sensitivity of LC-MS/MS also allows for trace analysis, making it suitable for detecting minute quantities of the compound or any related impurities. gassnova.no

The following table outlines the predicted major fragment ions for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol based on its structure and common fragmentation patterns. The predicted collision cross section (CCS) values provide an additional dimension of characterization. uni.lu

Table 2: Predicted Mass Spectrometry Data for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 159.14918 | 138.3 |

| [M+Na]+ | 181.13112 | 143.3 |

| [M-H]- | 157.13462 | 137.0 |

| [M+H-H2O]+ | 141.13916 | 131.4 |

Data sourced from PubChem. uni.lu

Spectroscopic Methods for Quantitative Analysis and Purity Profiling

Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of organic chemistry for structural elucidation. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum would confirm the connectivity of the protons in the molecule. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Quantitative NMR (qNMR) can also be employed for the precise determination of the compound's concentration in a sample, using a certified internal standard. The purity of the sample can be assessed by the absence of signals corresponding to impurities.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol group, C-H stretches of the alkyl groups, and C-N stretches of the piperazine ring. The presence and position of these bands can confirm the functional group composition of the molecule and can be used for a qualitative assessment of purity.

The following table summarizes the expected spectroscopic features for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol.

Table 3: Expected Spectroscopic Data for (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to methyl, methylene, and methine protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Distinct signals for each of the carbon atoms in the molecule, including those of the piperazine ring and the propanol (B110389) side chain. |

| IR Spectroscopy | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), and C-N stretching bands (~1000-1200 cm⁻¹). |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems and Methodologies

The core structure of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, a chiral β-amino alcohol, is a privileged scaffold for the development of novel catalysts. Chiral 1,2-amino alcohols are well-established as effective ligands and catalysts in a multitude of asymmetric transformations. nih.govtcichemicals.comdiva-portal.org Future research is poised to explore the utility of this specific compound and its derivatives in new catalytic systems.

A primary area of investigation will likely be its application as a chiral ligand in metal-catalyzed reactions. For instance, chiral amino alcohols are known to be excellent catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes. tcichemicals.com Research could focus on developing catalytic systems where (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, or its derivatives, coordinate with various metal centers to facilitate highly stereoselective carbon-carbon bond formations. Furthermore, its potential in asymmetric reductions, oxidations, and various coupling reactions warrants investigation. The piperazine (B1678402) unit offers an additional site for modification, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity. rsc.org

Moreover, the rise of organocatalysis presents a significant opportunity for this compound. Simple primary β-amino alcohols have been shown to be efficient organocatalysts in asymmetric Michael additions. rsc.org The bifunctional nature of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol, possessing both a Lewis basic amine and a Brønsted acidic alcohol, makes it a prime candidate for development as a hydrogen-bond-directing catalyst.

Development of Sustainable and Scalable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. mdpi.com A key future research direction will be the development of sustainable and scalable synthetic routes to (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol and its derivatives. Current synthetic methods for chiral piperazines and amino alcohols often rely on multi-step procedures which can be resource-intensive. clockss.org

Future efforts will likely focus on biocatalytic and chemo-enzymatic approaches. Engineered enzymes, such as amine dehydrogenases, have shown great promise in the synthesis of chiral amino alcohols from readily available starting materials with high stereoselectivity and under mild conditions. frontiersin.org Developing an enzymatic route to (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol could significantly improve the sustainability of its production. One-pot, multi-component reactions, such as the Petasis borono-Mannich reaction, also offer an atom-economical and efficient pathway to chiral 1,2-amino alcohols. chemrxiv.org

Furthermore, research into continuous flow synthesis for the production of piperazine derivatives is gaining traction as it offers benefits in terms of safety, efficiency, and scalability. researchgate.net Applying flow chemistry to the synthesis of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol could lead to more sustainable and cost-effective manufacturing processes.

Integration into Advanced Functional Materials and Nanostructures

Chiral molecules are increasingly being integrated into advanced functional materials and nanostructures to impart specific properties. mdpi.com The chirality and versatile chemical handles of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol make it an attractive building block for the creation of such materials.

One promising area is the development of chiral metal-organic frameworks (MOFs). The piperazine and alcohol functionalities can act as coordination sites for metal ions, while the chiral center can induce the formation of a chiral, porous network. rsc.org Such chiral MOFs could have applications in enantioselective separations, asymmetric catalysis, and sensing.

The self-assembly of chiral molecules into supramolecular structures is another exciting frontier. The specific stereochemistry of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol could direct the formation of unique helical or other chiral assemblies. These supramolecular structures could exhibit interesting chiroptical properties and find use in areas such as nonlinear optics and chiral recognition.

Design of Next-Generation Chiral Building Blocks with Enhanced Properties

(2S)-1-(4-methylpiperazin-1-yl)propan-2-ol itself is a valuable chiral building block, but it also serves as a platform for the design of next-generation building blocks with enhanced and tailored properties. portico.orgenamine.net The piperazine ring and the propan-2-ol side chain offer multiple points for chemical modification.

Future research will likely involve the synthesis of a library of derivatives where the methyl group on the piperazine nitrogen is replaced with other alkyl or aryl groups. This would allow for a systematic study of how these modifications influence the compound's performance as a chiral auxiliary or ligand. thieme-connect.com Similarly, the hydroxyl group can be derivatized to create a range of ethers and esters, further expanding the diversity of available building blocks.

The development of orthogonally protected derivatives of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol would be particularly valuable. rsc.org This would allow for selective reactions at different positions of the molecule, enabling its incorporation into more complex molecular architectures, including peptides and macrocycles.

Methodological Advancements in Stereoselective Synthesis and Analysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. rsc.org Future research involving (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol will undoubtedly contribute to methodological advancements in stereoselective synthesis. The development of new asymmetric reactions catalyzed by this compound or its derivatives will expand the toolkit available to synthetic chemists. clockss.org

Furthermore, the synthesis of this chiral molecule provides a platform for advancing analytical techniques for determining enantiomeric purity. The development of new chiral stationary phases for high-performance liquid chromatography (HPLC) or new chiral derivatizing agents for nuclear magnetic resonance (NMR) spectroscopy could be explored using (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol and its enantiomer as test subjects. enamine.net

Computational modeling will also play an increasingly important role. chemrxiv.org Density functional theory (DFT) calculations can be used to understand the mechanism of catalysis and to predict the stereochemical outcome of reactions involving (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol. This synergy between experimental and computational chemistry will accelerate the development of new and improved stereoselective methods.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol?

- Methodological Answer : The compound’s stereochemistry can be controlled using chiral starting materials or resolution techniques. For example, enantiopure amino alcohols (e.g., (S)-2-aminopropanol derivatives) can react with 4-methylpiperazine under reflux in toluene with triethylamine as a base, followed by chiral HPLC purification to isolate the (2S)-enantiomer . Kinetic resolution using lipases or chiral catalysts may also improve enantioselectivity.

Q. How can the structure and purity of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol be validated post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) to confirm the piperazine and propanol moieties, high-resolution mass spectrometry (HRMS) for molecular weight verification, and chiral stationary-phase HPLC to assess enantiomeric excess (>99%). Differential scanning calorimetry (DSC) can validate crystallinity and melting points (e.g., mp 96–98°C for structurally related piperazine derivatives) .

Q. What are the critical physicochemical properties influencing its solubility and stability in biological assays?

- Methodological Answer : The compound’s logP (~1.5–2.0) and pKa (~8.5 for the piperazine nitrogen) dictate solubility in aqueous buffers. Stability studies under varying pH (e.g., 3–9) and temperatures (4–37°C) using LC-MS can identify degradation pathways. Storage at 2–8°C in inert atmospheres minimizes oxidation .

Advanced Research Questions

Q. How can computational models predict the binding affinity of (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol to serotonin or dopamine receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB: 1YY, 9K1) can simulate interactions. QSAR models trained on analogs (e.g., piperazine-containing ligands) may predict bioactivity. Free energy perturbation (FEP) calculations refine binding energy estimates .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., cell lines, buffer composition). Standardize protocols using positive controls (e.g., clozapine for dopamine receptors) and orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Meta-analyses of published datasets can identify outliers .

Q. How does the stereochemistry of the propan-2-ol moiety influence its pharmacokinetic profile?

- Methodological Answer : Compare (2S)- and (2R)-enantiomers in vitro (e.g., CYP450 metabolism assays) and in vivo (rodent PK studies). Chiral LC-MS quantifies plasma/tissue concentrations. Stereoselective interactions with transporters (e.g., P-gp) can be assessed using Caco-2 monolayer permeability assays .

Q. What catalytic systems optimize the synthesis of structurally complex derivatives (e.g., fluorinated analogs)?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or silver-mediated silylene transfer reactions (for silacycle derivatives) can introduce substituents. Microwave-assisted synthesis improves yields in regioselective amination (e.g., 3,6-dichloropyridazine derivatives) .

Safety and Handling

Q. What safety protocols are critical for handling (2S)-1-(4-methylpiperazin-1-yl)propan-2-ol in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; store at 2–8°C under nitrogen. Spills require neutralization with 5% acetic acid followed by adsorption (vermiculite). Waste disposal must comply with hazardous chemical regulations (e.g., OSHA HCS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.